4-(2-Hydroxyethyl)cyclohexanone
Overview
Description
4-(2-Hydroxyethyl)cyclohexanone is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalysis and Chemical Industry
4-(2-Hydroxyethyl)cyclohexanone, as a derivative of cyclohexanone, is involved in various catalytic processes. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride show high activity in the selective formation of cyclohexanone, an important intermediate in polyamide manufacture. This catalyst achieves high conversion and selectivity under mild conditions, illustrating the potential of cyclohexanone derivatives in industrial catalysis (Wang et al., 2011).
2. Molecular and Crystal Structures
The study of molecular and crystal structures of cyclohexanone derivatives, including those similar to this compound, has been extensive. For example, research on the molecular and crystal structures of hydroxy derivatives of cyclohexanone has revealed insights into their orthorhombic crystal systems and the conformation of the cyclohexanone ring in these structures (Kutulya et al., 2008).
3. Conformational Analysis
The conformational analysis of esters of 4-hydroxy-cyclohexanone provides significant insights into the structural behavior of these compounds. This research contributes to understanding the stability and structural preferences of cyclohexanone derivatives in different conditions, which is critical for their application in various scientific fields (Kleinpeter et al., 2012).
4. Polymer Science
Cyclohexanone derivatives have applications in polymer science. For example, the synthesis of cyano-substituted polyesters, polyurethanes, and epoxy resins using cyclohexanone derivatives demonstrates their versatility in creating novel polymers with improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
5. Organic Chemistry and Synthesis
In organic chemistry, the synthesis of various compounds using cyclohexanone derivatives is a significant area of study. For instance, research on the synthesis of pyrrole derivatives from O-(2-hydroxyethyl)-ketoximes, which can involve cyclohexanone, shows the importance of these derivatives in creating complex organic compounds (Dhanak et al., 1986).
Properties
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXHABGXALHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577027 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-01-7 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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